molecular formula C7H5ClN2O2S B1407319 Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride CAS No. 1782229-96-2

Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride

Cat. No. B1407319
M. Wt: 216.65 g/mol
InChI Key: FRYOEMSKUHJZTJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1936545-54-8 . It has a molecular weight of 220.68 . It is a powder in physical form and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI Code of Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is 1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2 . The molecular structure of this compound is influenced by the presence of the pyrazolo nitrogen, which forms a key hydrogen bond with Val851 of p110α .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a powder in physical form . It has a molecular weight of 220.68 and is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridines are significant in medicinal chemistry. Reddy et al. (2022) explored the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. They demonstrated a K2CO3-mediated tandem cycloannulative-desulfonylation with 1-aminopyridinium iodide, yielding 2-substituted pyrazolo[1,5-a]pyridines. This metal-free protocol featured a broad substrate scope and functional group tolerance, proving effective even in gram-scale reactions (Reddy, Sharadha, & Kumari, 2022).

Cycloaddition with Electron-deficient Alkynes

Wu et al. (2012) reported that pyridinium imides with a sulfonyl group can undergo smooth [3+2] cycloaddition with electron-deficient alkynes. This process leads to the formation of pyrazolo[1,5-a]pyridine derivatives after the elimination of the sulfonyl group, operating under mild conditions (Wu, Wang, Zhao, Li, & Shi, 2012).

Synthesis and X-Ray Crystal Structure of Derivatives

Shen et al. (2014) synthesized 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives and studied their molecular structures through X-ray diffraction. They focused on the synthesis and characterization of sulfonyl and acylated products from these compounds (Shen, Tang, Wu, Pan, & Diao, 2014).

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

Tucker et al. (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. Their approach demonstrated the utility of this reagent in the synthesis of pyrazole-4-sulfonamides, expanding the reactivity to other heterocyclic sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

Fluorescent Probes in Dry White Wine

Ma et al. (2021) designed a new fluorophore based on pyrazolo[1,5-a]pyridine with a large Stokes shift for sensing sulfite in dry white wine. This probe demonstrated high sensitivity, selectivity, and a fast response to SO32− (Ma, Zhang, Hou, Chen, Liu, Ji, Wang, Yuan, & Ge, 2021).

Novel Pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors

Kendall et al. (2012) explored the structure-activity relationship of pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors. They observed that changes in the hydrazone nitrogen and sulfonyl groups affected p110α selectivity. Some derivatives showed potential for treatment in human tumour cell lines (Kendall, Giddens, Tsang, Frédérick, Marshall, Singh, Lill, Lee, Kolekar, Chao, Malik, Yu, Chaussade, Buchanan, Rewcastle, Baguley, Flanagan, Jamieson, Denny, & Shepherd, 2012).

Safety And Hazards

The safety information for Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride includes several hazard statements such as H302, H314, and H335 . It is dangerous and can cause severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The direct construction of 3-sulfonyl analogues of Pyrazolo[1,5-a]pyridines remains unexplored . Future research could focus on this area to expand the understanding and potential applications of this compound.

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOEMSKUHJZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride

CAS RN

1782229-96-2
Record name pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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